2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

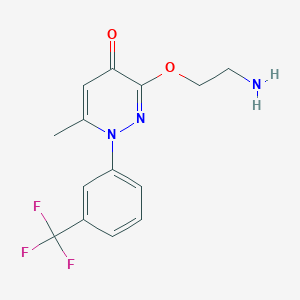

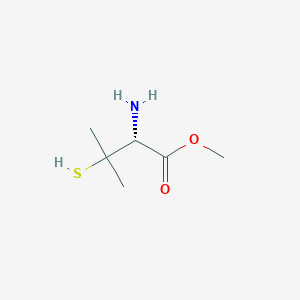

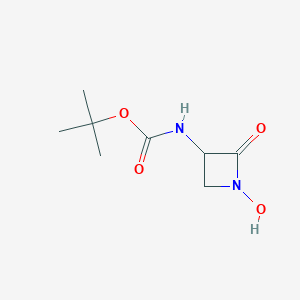

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine is a chemical compound that has been synthesized through various methods as described in the literature. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of chloromethyl, methoxy, and dimethyl groups attached to the pyridine ring, which significantly alter its chemical properties and reactivity compared to the parent pyridine molecule .

Synthesis Analysis

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been achieved through a multi-step process starting from 2,3,5-trimethylpyridine. The process involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with thionyl chloride and salification. The overall yield of this synthesis was reported to be 63.6% . Another synthesis route involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, acylation, hydrolysis, and chlorination to obtain the hydrochloride salt with a high yield of 90.6% . These methods demonstrate the versatility and efficiency of synthesizing the title compound through different chemical transformations.

Molecular Structure Analysis

The molecular structure of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives has been elucidated using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. The presence of methoxy groups and intramolecular and intermolecular hydrogen bonds has been confirmed through FTIR spectra and X-ray analysis . The crystal structures of related compounds have been reported, providing insight into the spatial arrangement of the substituents around the pyridine ring and the weak hydrogen-bonding interactions that may occur .

Chemical Reactions Analysis

The reactivity of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored in the context of synthesizing various derivatives. For instance, the reaction with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide afforded methylsulphinyl derivatives . Additionally, the chloromethyl group in the compound serves as a reactive site for further functionalization, as demonstrated in the synthesis of benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine and its derivatives have been studied to some extent. The thermal stability of related compounds has been analyzed, with one such compound being stable up to 128°C in an air atmosphere before decomposing . The solubility, melting point, and other physicochemical properties are typically determined to facilitate the handling and application of these compounds in further chemical reactions and potential industrial applications.

科学的研究の応用

Synthesis and Chemical Properties 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide has been a subject of interest in various chemical synthesis processes. A study by Liang (2007) discusses the improvement in synthesizing this compound using a POCl3/CH2Cl2/Et3N system, highlighting its high selectivity and mild reaction conditions (Liang, 2007). Another study by Xu Bao-cai (2004) details the multi-step synthesis process starting from 2,3,5-trimethylpyridine, leading to the production of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Xu Bao-cai, 2004).

Application in Crystallography and Complex Formation The compound has been used in the study of crystal structures and complex formation. Ma et al. (2018) explored its use in synthesizing methylsulphinyl derivatives and studied their crystal structures, which is essential in understanding molecular interactions (Ma et al., 2018).

Role in Pharmaceutical Analysis In pharmaceutical research, this compound has been identified as a genotoxic impurity in drug substances like Esomeprazole magnesium. Reddy et al. (2011) developed a method for its quantitative determination, emphasizing its significance in ensuring drug safety and purity (Reddy et al., 2011).

Contribution to Heterocyclic Chemistry In heterocyclic chemistry, the compound finds applications in various synthesis reactions. For instance, Anderson and Johnson (1966) discussed its role in the rearrangement reactions of azepine derivatives, showcasing its versatility in organic synthesis (Anderson & Johnson, 1966).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEDMPDRWLOJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619373 |

Source

|

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | |

CAS RN |

848694-10-0 |

Source

|

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

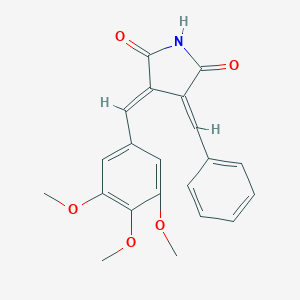

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)

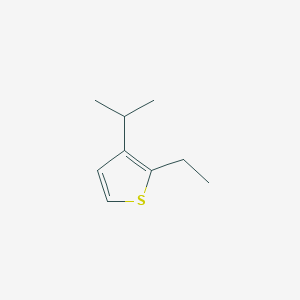

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)